Cas no 191036-43-8 (4-Deoxy-2,3-di-O-benzyl-L-fucose)

4-Deoxy-2,3-di-O-benzyl-L-fucose is a protected derivative of L-fucose, a deoxyhexose sugar with significant relevance in glycochemistry and glycosylation studies. The benzyl groups at the 2- and 3-positions enhance stability and selectivity during synthetic transformations, making it a valuable intermediate for oligosaccharide and glycoconjugate synthesis. Its structural features allow for controlled deprotection strategies, enabling precise manipulation in complex carbohydrate frameworks. This compound is particularly useful in the preparation of biologically active glycans, including those involved in cell recognition and signaling processes. Its high purity and well-defined stereochemistry ensure reproducibility in research applications, supporting advancements in glycobiology and medicinal chemistry.
4-Deoxy-2,3-di-O-benzyl-L-fucose structure
191036-43-8 structure
Product name:4-Deoxy-2,3-di-O-benzyl-L-fucose
CAS No:191036-43-8
MF:C20H24O4
MW:328.402166366577
CID:115935
PubChem ID:92132030

4-Deoxy-2,3-di-O-benzyl-L-fucose Chemical and Physical Properties

Names and Identifiers

    • 4-Deoxy-2,3-di-O-benzyl-L-fucose
    • 2,3-Di-O-benzyl-4-deoxy-L-fucose
    • 4-DEOXY-2,3-DI-O-BENZYL-L-FUCOSE,COLOURLESS OIL
    • L-xylo-Hexose,4,6-dideoxy-2,3-bis-O-(phenylmethyl)-
    • 4,6-Dideoxy-2,3-bis-O-(phenylMethyl)-L-xylo-hexose
    • 191036-43-8
    • (2S,3R,5S)-2,3-BIS(BENZYLOXY)-5-HYDROXYHEXANAL
    • L-xylo-Hexose, 4,6-dideoxy-2,3-bis-O-(phenylmethyl)-
    • (2S,3R,5S)-5-hydroxy-2,3-bis(phenylmethoxy)hexanal
    • W-201702
    • Inchi: InChI=1S/C20H24O4/c1-16(22)12-19(23-14-17-8-4-2-5-9-17)20(13-21)24-15-18-10-6-3-7-11-18/h2-11,13,16,19-20,22H,12,14-15H2,1H3
    • InChI Key: HPXCJXHFGHRRIS-UHFFFAOYSA-N
    • SMILES: CC(CC(C(OCC1C=CC=CC=1)C=O)OCC1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 328.16700
  • Monoisotopic Mass: 328.16745924g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 10
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8Ų
  • XLogP3: 2.7

Experimental Properties

  • PSA: 55.76000
  • LogP: 3.12700

4-Deoxy-2,3-di-O-benzyl-L-fucose Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D232700-10mg
4-Deoxy-2,3-di-O-benzyl-L-fucose
191036-43-8
10mg
$597.00 2023-05-18
TRC
D232700-25mg
4-Deoxy-2,3-di-O-benzyl-L-fucose
191036-43-8
25mg
$1171.00 2023-05-18
TRC
D232700-5mg
4-Deoxy-2,3-di-O-benzyl-L-fucose
191036-43-8
5mg
$333.00 2023-05-18
Biosynth
MD04696-10 mg
2,3-Di-O-benzyl-4-deoxy-L-fucose
191036-43-8
10mg
$254.10 2023-01-03
SHENG KE LU SI SHENG WU JI SHU
sc-216819-5 mg
4-Deoxy-2,3-di-O-benzyl-L-fucose,
191036-43-8
5mg
¥2,933.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-216819-5mg
4-Deoxy-2,3-di-O-benzyl-L-fucose,
191036-43-8
5mg
¥2933.00 2023-09-05
Biosynth
MD04696-25 mg
2,3-Di-O-benzyl-4-deoxy-L-fucose
191036-43-8
25mg
$571.75 2023-01-03
Biosynth
MD04696-50 mg
2,3-Di-O-benzyl-4-deoxy-L-fucose
191036-43-8
50mg
$2,096.50 2023-01-03
TRC
D232700-50mg
4-Deoxy-2,3-di-O-benzyl-L-fucose
191036-43-8
50mg
$2124.00 2023-05-18
Biosynth
MD04696-2 mg
2,3-Di-O-benzyl-4-deoxy-L-fucose
191036-43-8
2mg
$63.54 2023-01-03

Additional information on 4-Deoxy-2,3-di-O-benzyl-L-fucose

Introduction to 4-Deoxy-2,3-di-O-benzyl-L-fucose (CAS No. 191036-43-8)

4-Deoxy-2,3-di-O-benzyl-L-fucose (CAS No. 191036-43-8) is a meticulously synthesized glycoside derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural configuration, serves as a pivotal intermediate in the development of novel therapeutic agents and biomimetic materials. Its molecular structure, featuring a 4-deoxy core with 2,3-di-O-benzyl modifications, imparts distinctive chemical properties that make it invaluable for synthetic applications.

The significance of 4-Deoxy-2,3-di-O-benzyl-L-fucose (CAS No. 191036-43-8) lies in its role as a building block for more complex carbohydrates and glycosaminoglycans (GAGs). These derivatives are increasingly recognized for their potential in modulating biological pathways, particularly those involving cell adhesion, inflammation, and immune response. Recent advancements in glycoscience have highlighted the compound's utility in designing mimics of natural glycoproteins, which are essential for understanding disease mechanisms and developing targeted treatments.

In the realm of drug discovery, 4-Deoxy-2,3-di-O-benzyl-L-fucose (CAS No. 191036-43-8) has been employed to create carbohydrate-based drugs that exhibit high specificity and low toxicity. For instance, its derivatives have shown promise in inhibiting enzymes that play a role in cancer progression and viral infections. The benzyl protective groups on the 2 and 3 positions enhance stability during synthetic processes while allowing for selective modifications at other reactive sites. This flexibility makes it an indispensable tool for medicinal chemists.

Recent studies have demonstrated the compound's efficacy in constructing novel lectin analogs, which are proteins that bind to specific carbohydrate structures on cell surfaces. These interactions are critical for various biological processes, including pathogen recognition and cellular signaling. By leveraging 4-Deoxy-2,3-di-O-benzyl-L-fucose (CAS No. 191036-43-8) as a scaffold, researchers have developed synthetic lectins with tailored binding affinities for therapeutic applications. Such developments underscore the compound's importance in advancing glycoengineering technologies.

The pharmaceutical industry has also explored 4-Deoxy-2,3-di-O-benzyl-L-fucose (CAS No. 191036-43-8) as a precursor for enzyme inhibitors targeting glycosidases and glycosyltransferases. These enzymes are involved in carbohydrate metabolism and are implicated in metabolic disorders such as diabetes and lysosomal storage diseases. The benzyl groups provide a handle for further chemical modifications, enabling the design of inhibitors with enhanced pharmacokinetic profiles. Preliminary clinical trials have shown encouraging results when these derivatives are used in combination with existing therapies.

Beyond pharmaceutical applications, 4-Deoxy-2,3-di-O-benzyl-L-fucose (CAS No. 191036-43-8) finds utility in biotechnology and material science. Its structural features make it an excellent candidate for developing biodegradable polymers and hydrogels used in tissue engineering and drug delivery systems. The ability to precisely control its molecular architecture allows researchers to tailor these materials for specific biomedical applications.

The synthesis of 4-Deoxy-2,3-di-O-benzyl-L-fucose (CAS No. 191036-43-8) involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advances in synthetic methodologies have improved the efficiency of these processes, making large-scale production more feasible. Techniques such as chemoenzymatic synthesis and flow chemistry have been particularly beneficial in streamlining the production of this valuable intermediate.

Future research directions may focus on expanding the structural diversity of derivatives derived from 4-Deoxy-2,3-di-O-benzyl-L-fucose (CAS No. 191036-43-8) to explore new therapeutic avenues. For example, incorporating fluorine or other heteroatoms into its structure could enhance its bioavailability or metabolic stability. Additionally, computational modeling techniques may be employed to predict the binding modes of these derivatives with target proteins or enzymes.

In conclusion,4 Deoxy -2 ,3 Di O Benzyl L Fucose represents a cornerstone compound in modern glycoscience with far-reaching implications across multiple disciplines including medicine , biotechnology ,and materials science . Its unique structural attributes coupled with recent breakthroughs underscore its pivotal role as both an academic research tool as well industrial product . As scientific understanding evolves ,the potential applications for this remarkable molecule continue to expand ,offering hope for innovative solutions to complex biological challenges.

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